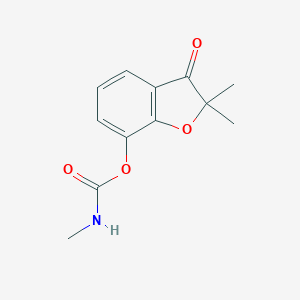![molecular formula C20H23N4O10P B117106 bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate CAS No. 147104-00-5](/img/structure/B117106.png)
bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate, also known as BMH, is a chemical compound that has been widely studied for its potential use in scientific research. BMH is a phosphorylated nucleoside analog that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate involves its ability to mimic the structure of nucleotides, which are the building blocks of RNA and DNA. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate is able to bind to RNA and disrupt RNA-protein interactions, which can affect RNA folding and function. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to inhibit RNA polymerase activity, which is essential for gene expression.
Biochemical and Physiological Effects:
bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit viral replication, and has been studied for its potential use as an antiviral agent. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to inhibit the growth of cancer cells, and has been studied for its potential use in cancer therapy. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has also been shown to affect the immune system, and has been studied for its potential use as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
Bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been extensively characterized by analytical methods, which makes it useful for studying RNA structure and function. However, there are also limitations to the use of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for research on bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate. One area of research is the development of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate analogs with improved properties, such as increased potency and decreased toxicity. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate could be studied for its potential use in combination therapy with other antiviral or anticancer agents. Finally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate could be studied for its potential use as a diagnostic tool for RNA-based diseases, such as viral infections and certain types of cancer.
Conclusion:
In conclusion, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate is a phosphorylated nucleoside analog that has been extensively studied for its potential use in scientific research. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use as an antiviral and anticancer agent. While there are limitations to the use of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate in lab experiments, there are also several future directions for research on this compound. Overall, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate is a promising tool for studying RNA structure and function, and has the potential to be developed into a useful therapeutic agent.
Méthodes De Synthèse
The synthesis of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate involves a multi-step process that begins with the preparation of the key intermediate, 5-methyl-2,4-dioxopyrimidine. This intermediate is then reacted with a protected form of 2,5-dihydrofuran to form the corresponding nucleoside analog. The final step in the synthesis involves deprotection of the compound to yield bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate. The synthesis of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been optimized for high yield and purity, and the resulting compound has been extensively characterized by analytical methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been used in a variety of scientific research applications, including as a tool for studying RNA-protein interactions and RNA structure. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to be a potent inhibitor of RNA-protein interactions, and has been used to study the role of RNA in viral replication and gene expression. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been used as a probe for RNA structure, and has been shown to be useful in identifying RNA-protein binding sites.
Propriétés
Numéro CAS |
147104-00-5 |
|---|---|
Nom du produit |
bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate |
Formule moléculaire |
C20H23N4O10P |
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C20H23N4O10P/c1-11-7-23(19(27)21-17(11)25)15-5-3-13(33-15)9-31-35(29,30)32-10-14-4-6-16(34-14)24-8-12(2)18(26)22-20(24)28/h3-8,13-16H,9-10H2,1-2H3,(H,29,30)(H,21,25,27)(H,22,26,28)/t13-,14-,15+,16+/m0/s1 |
Clé InChI |
AFTUVCJBTTYRAU-CAOSSQGBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OC[C@@H]3C=C[C@@H](O3)N4C=C(C(=O)NC4=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OCC3C=CC(O3)N4C=C(C(=O)NC4=O)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OCC3C=CC(O3)N4C=C(C(=O)NC4=O)C |
Synonymes |
is-5'-(2',3'-didehydro-3'-deoxythymidine) phosphate bis-5'-D4T phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



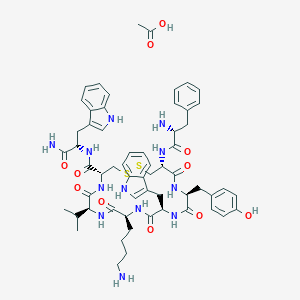

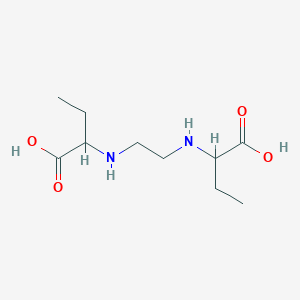

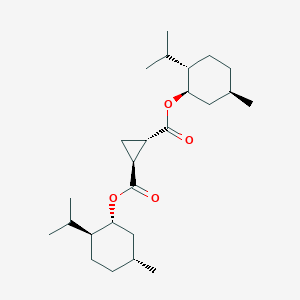
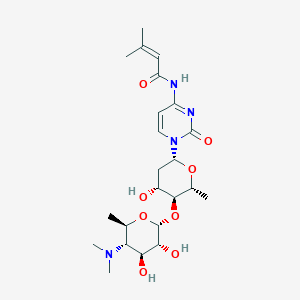
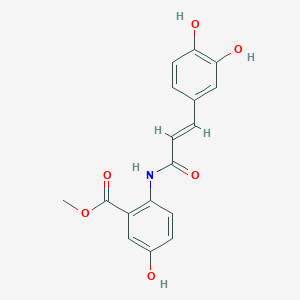
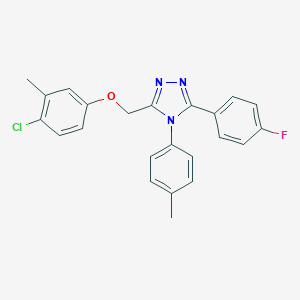
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)


![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
